N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine is a complex organic compound with significant implications in medicinal chemistry. This compound, also known as an impurity or intermediate of Osimertinib, is primarily used in research related to cancer therapies, particularly for targeting mutated forms of the epidermal growth factor receptor.
This compound falls under the category of pharmaceutical intermediates and is classified as a member of the benzenediamine family. Its structure incorporates multiple functional groups, such as dimethylamino, methoxy, and nitro groups, which contribute to its biological activity.
The synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine typically involves multi-step organic reactions.
One common synthetic route begins with a substituted aniline derivative. Key steps include:
For example, a method described involves refluxing a mixture of intermediates in ethanol and water with iron and ammonium chloride for purification via ion exchange chromatography .
The synthesis often requires controlled conditions such as temperature and pressure. For instance, one protocol specifies using palladium on carbon as a catalyst under hydrogen pressure at elevated temperatures to ensure high yields and purity.
The molecular formula for N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine is C25H31N7O3. The structural representation includes:
The compound has a molecular weight of approximately 445.57 g/mol and features a complex three-dimensional arrangement that influences its interaction with biological targets .
N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine participates in various chemical reactions typical of amines and nitro compounds.
Key reactions include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .
The mechanism of action for N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine primarily involves inhibition of mutated forms of the epidermal growth factor receptor.
Upon administration, the compound binds to the ATP-binding site of the receptor, preventing downstream signaling pathways that lead to cell proliferation and survival in cancer cells. This mechanism is particularly relevant in treating non-small cell lung cancer with specific mutations .
N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine is typically a solid at room temperature with a purity exceeding 95% in commercial preparations.
The compound exhibits moderate solubility in organic solvents like ethanol and dimethyl sulfoxide but is less soluble in water due to its lipophilic nature. Its stability can be influenced by pH and temperature conditions during storage .
N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine is primarily utilized in scientific research related to oncology. Its role as an intermediate in synthesizing targeted therapies highlights its importance in developing drugs aimed at specific genetic mutations associated with cancer progression.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4